![molecular formula C12H11ClN2O B13999709 [4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
[4-(4-Chlorophenoxy)phenyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Chlorophenoxy)phenyl]hydrazine is an organic compound with the molecular formula C12H11ClN2O It is a hydrazine derivative where a phenyl group is substituted with a chlorophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenoxy)phenyl]hydrazine typically involves the reaction of 4-chlorophenol with phenylhydrazine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(4-Chlorophenoxy)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenoxy group under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Substituted phenylhydrazines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(4-Chlorophenoxy)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme interactions and inhibition. It has been investigated for its potential as an enzyme inhibitor, particularly in the context of prostaglandin H synthase .
Medicine
In medicine, this compound has been explored for its potential therapeutic applications. It is being studied for its anti-inflammatory and anticancer properties .
Industry
In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable for the synthesis of various active ingredients .
Mécanisme D'action
The mechanism of action of [4-(4-Chlorophenoxy)phenyl]hydrazine involves its interaction with specific molecular targets. For example, it can inhibit the activity of prostaglandin H synthase by binding to its active site. This inhibition can lead to a reduction in the production of prostaglandins, which are involved in inflammation and pain pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorophenylhydrazine
- Phenylhydrazine
- 4-Chlorophenoxyphenylhydrazine hydrochloride
Uniqueness
Compared to similar compounds, [4-(4-Chlorophenoxy)phenyl]hydrazine exhibits unique properties due to the presence of both chlorophenoxy and phenyl groups.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C12H11ClN2O |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
[4-(4-chlorophenoxy)phenyl]hydrazine |
InChI |
InChI=1S/C12H11ClN2O/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12/h1-8,15H,14H2 |
Clé InChI |
QUYIWZHUOZWOCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NN)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


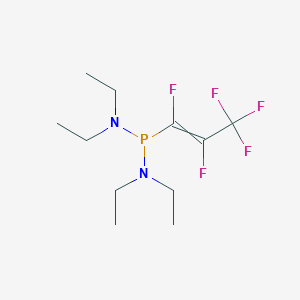
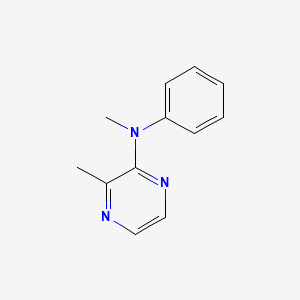

![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
![Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate](/img/structure/B13999645.png)
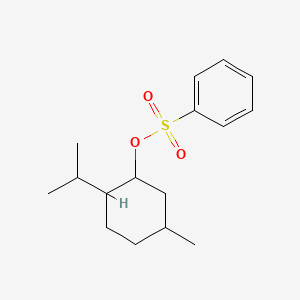

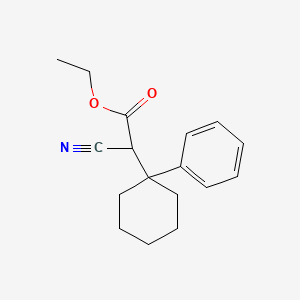
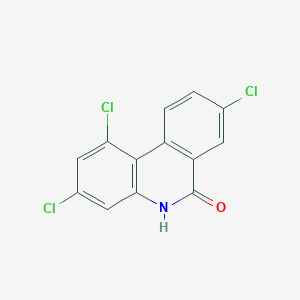
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
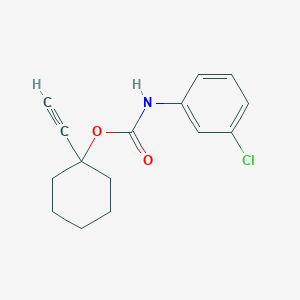
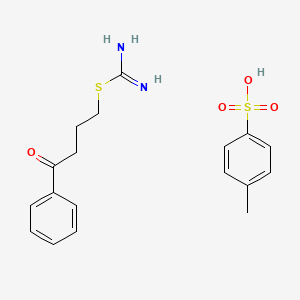
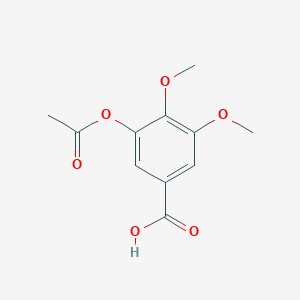
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
